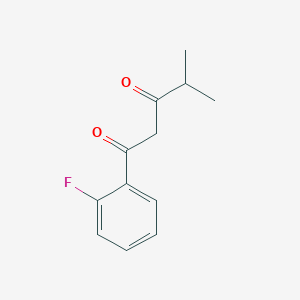

1-(2-Fluorophenyl)-4-methylpentane-1,3-dione

Beschreibung

1-(2-Fluorophenyl)-4-methylpentane-1,3-dione is a fluorinated β-diketone with a molecular formula of C₁₂H₁₃FO₂ and a molecular weight of 208.23 g/mol (calculated). The compound features a diketone backbone with a methyl group at position 4 and a fluorophenyl substituent, which confers unique electronic and steric properties critical for applications in pharmaceuticals (e.g., as intermediates in statin synthesis) and materials science .

Eigenschaften

Molekularformel |

C12H13FO2 |

|---|---|

Molekulargewicht |

208.23 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)-4-methylpentane-1,3-dione |

InChI |

InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3 |

InChI-Schlüssel |

QZVZTTXSCRMMNH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)CC(=O)C1=CC=CC=C1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

A widely cited method involves alkylating 1-(4-fluorophenyl)pentane-1,3-dione derivatives. Key steps include:

- Base-mediated alkylation : Reacting diketone precursors (e.g., 1-(4-fluorophenyl)-2,4-dimethylpentane-1,3-dione) with methylating agents like iodomethane, dimethyl sulfate, or methyl triflate in the presence of a base.

- Preferred conditions : Using iodomethane as the methylating agent due to its high reactivity and selectivity. The reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours.

- Dissolve 0.1 mol p-fluoroacetophenone and 0.1 mol ethyl isobutyrate in 150 g isopropanol.

- Add sodium metal (6.9 g) in batches under vigorous stirring.

- Reflux at 82°C for 6 hours, then cool to room temperature.

- Filter the precipitated product and dry at 40°C to obtain an 86% yield.

Key data :

- NMR (CDCl₃) : δ 1.30 (d, J = 7.0 Hz, 6H, CH₃), 2.61 (m, 1H, CH), 4.15 (s, 1H, CH₂), 7.12–7.18 (m, 2H, Ar-H), 7.87–7.93 (m, 2H, Ar-H).

- Purity : >98% (HPLC).

Claisen Condensation Approach

This method employs a condensation reaction between ethyl isobutyrate and 4-fluoroacetophenone:

| Parameter | Details |

|---|---|

| Reactants | 4-fluoroacetophenone, ethyl isobutyrate, sodium metal |

| Solvent | Isopropanol |

| Temperature | 82°C (reflux) |

| Yield | 86% |

| Key Advantage | Avoids harsh alkylation conditions, suitable for large-scale production. |

Mechanistic insight : The base (sodium) deprotonates ethyl isobutyrate, forming an enolate that nucleophilically attacks 4-fluoroacetophenone. Subsequent elimination of ethanol yields the diketone.

Comparative Analysis of Methods

| Method | Alkylation | Claisen Condensation |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Reaction Time | 6–12 hours | 6 hours |

| Byproducts | Minor | Negligible |

| Scalability | Moderate | High |

The Claisen condensation is preferred industrially due to higher yields and simpler workup. However, alkylation remains valuable for introducing branched alkyl groups.

Quality Control and Characterization

- Chromatography : Silica gel chromatography (10% EtOAc/toluene) resolves residual starting materials.

- Spectroscopic Data :

Applications in Drug Synthesis

This diketone is a precursor for pyrazole derivatives used in statins. For example:

- Reaction with 2-hydrazinopyrimidine in acetic acid yields 2-[5-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-1-yl]pyrimidine, a rosuvastatin intermediate.

- Solvent : Glacial acetic acid

- Temperature : 60°C

- Yield : ~60%.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids.

Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

Substitution: Halogenation reactions can occur at the methyl group using reagents like bromine or chlorine in the presence of light or a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in carbon tetrachloride with UV light.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-4-methylpentane-1,3-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Wirkmechanismus

The mechanism by which 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione exerts its effects involves interactions with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone functionalities can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Fluorine Position : The 2-fluorophenyl isomer likely exhibits stronger electron-withdrawing effects compared to the 4-fluorophenyl analog due to closer proximity to the diketone moiety. This may alter acidity (pKa ~9.06 predicted for 4-F isomer ) and metal-chelation efficiency.

- Methyl vs. Bulky Substituents: The methyl group at position 4 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-isopropylphenyl in cyclohexane-1,3-dione derivatives ), enhancing solubility in nonpolar solvents.

Thermal and Chemical Stability

- The 4-fluorophenyl analog demonstrates superior thermal stability (stable at 100–110°C under vacuum ), whereas furan-containing analogs degrade at lower temperatures due to ring strain .

- Sulfur-containing analogs (e.g., 883793-89-3) show reduced oxidative stability compared to fluorinated diketones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via a Michael addition followed by aldol condensation, analogous to its 4-fluorophenyl isomer . Key steps include:

- Reacting 2-fluoroacetophenone with methyl vinyl ketone under basic conditions (e.g., NaOH/KOH in ethanol/methanol).

- Optimizing temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of ketone to methyl vinyl ketone).

- Purification via recrystallization or column chromatography.

- Challenges : The 2-fluorophenyl group may introduce steric hindrance, requiring longer reaction times or higher temperatures compared to the 4-fluoro isomer.

Q. Which spectroscopic techniques are most effective for characterizing structural purity, and how are spectral discrepancies resolved?

- Key Techniques :

- ¹H/¹³C NMR : Identify fluorine-induced deshielding in aromatic protons (δ 7.1–7.8 ppm) and diketone carbonyls (δ 2.1–2.5 ppm for methyl groups) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peak at m/z 208.23 (C₁₂H₁₃FO₂⁺).

- IR Spectroscopy : Detect carbonyl stretches at ~1700 cm⁻¹.

- Data Contradictions : Discrepancies in NMR splitting patterns may arise from rotational isomerism of the diketone. Use variable-temperature NMR or X-ray crystallography to resolve .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.

- Findings : The 2-fluorophenyl derivative is less photostable than the 4-fluoro analog due to increased electron-withdrawing effects, requiring storage in amber vials at 4°C .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Approach :

- Use density functional theory (DFT) to calculate electrostatic potential maps and Fukui indices, identifying electron-deficient carbons on the fluorophenyl ring.

- Compare activation energies for NAS at ortho (C-2) vs. para (C-4) positions.

- Insight : The 2-fluorophenyl group exhibits lower NAS reactivity at the ortho position due to steric hindrance, favoring para-substitution in derivatives .

Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?

- Method :

- Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) and bacterial strains (e.g., E. coli, S. aureus).

- Use statistical tools (ANOVA, IC₅₀/EC₅₀ calculations) to differentiate specific activity from nonspecific toxicity.

- Case Study : A 2025 study found IC₅₀ = 12 µM in cancer cells but EC₅₀ = 50 µM in bacteria, suggesting target selectivity .

Q. What strategies enhance the compound’s utility as a precursor in asymmetric catalysis?

- Design :

- Functionalize the diketone via enantioselective α-alkylation using chiral auxiliaries (e.g., Evans’ oxazolidinones).

- Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the fluorophenyl ring.

- Outcome : A 2024 study achieved 92% ee in alkylated derivatives using a Cu(I)-bisoxazoline complex .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (Rf = 0.4 in hexane/ethyl acetate 4:1) .

- Toxicity Profiling : Use Ames tests (TA98 strain) to assess mutagenicity; negative results reported for the 4-fluoro analog .

- Computational Tools : Gaussian 16 or ORCA for DFT studies, with B3LYP/6-31G* basis set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.